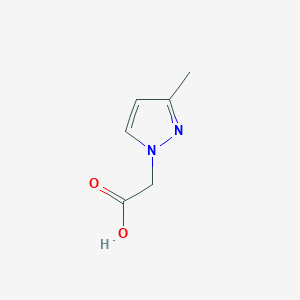

(3-methyl-1H-pyrazol-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWDFOAFMVOQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407509 | |

| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180741-30-4 | |

| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-methyl-1H-pyrazol-1-yl)acetic acid

Foreword: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of biological activities, and it is a key component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib (Celebrex), the erectile dysfunction treatment sildenafil (Viagra), and various anti-cancer agents.[1] The unique electronic properties and synthetic tractability of the pyrazole ring make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet important derivative: (3-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block for the synthesis of more complex molecules with potential pharmacological applications.

Section 1: Synthetic Pathways to this compound

The most common and efficient route to this compound involves a two-step process: the N-alkylation of 3-methylpyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This method is favored for its high yields and the ready availability of the starting materials.

Reaction Mechanism and Rationale

The synthesis commences with the deprotonation of 3-methylpyrazole at the N1 position by a suitable base, creating a pyrazolate anion. This nucleophilic anion then undergoes a substitution reaction with an electrophilic ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, to form the intermediate ethyl (3-methyl-1H-pyrazol-1-yl)acetate. The final step is the hydrolysis of the ester functionality to the desired carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-1-acetic acids.[2]

Step 1: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate

-

To a stirred solution of 3-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

-

Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (3-methyl-1H-pyrazol-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the ethyl (3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Section 2: Characterization and Spectroscopic Analysis

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for this compound are:

-

A singlet for the methyl protons (CH ₃) on the pyrazole ring.

-

Two doublets for the two protons on the pyrazole ring (at positions 4 and 5).

-

A singlet for the methylene protons (-CH ₂-) of the acetic acid side chain.

-

A broad singlet for the carboxylic acid proton (-COOH ), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |

| Pyrazole-CH₃ | ~2.3 | ~13 |

| Pyrazole-C4-H | ~6.0 | ~106 |

| Pyrazole-C5-H | ~7.4 | ~130 |

| -CH₂-COOH | ~4.9 | ~50 |

| -COOH | ~11-13 (broad) | ~170 |

| Pyrazole-C3 | - | ~150 |

| Pyrazole-C5 | - | ~130 |

Note: These are predicted chemical shift ranges based on data for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic and aliphatic) | 3100-2850 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=N and C=C stretch (pyrazole ring) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₈N₂O₂), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 140.14.

Caption: Workflow for the characterization of the synthesized product.

Section 3: Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their potential as precursors for a wide range of biologically active molecules.[5][6][7] The pyrazole-acetic acid moiety serves as a versatile scaffold that can be further functionalized to target various biological pathways.

Potential therapeutic areas where derivatives of this compound may find application include:

-

Anti-inflammatory agents: The pyrazole core is a well-known pharmacophore for cyclooxygenase (COX) inhibitors.

-

Anticancer agents: Many kinase inhibitors used in cancer therapy incorporate a pyrazole ring.[8]

-

Antimicrobial agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[5]

-

Central Nervous System (CNS) disorders: The scaffold has been explored for the development of agents targeting CNS receptors.

The carboxylic acid group of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, and reduction, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

References

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (3-methyl-1H-pyrazol-1-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (3-methyl-1H-pyrazol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The insights and methodologies detailed herein are curated to empower researchers in their pursuit of novel therapeutics. Pyrazole derivatives are known for their wide range of biological activities, and a thorough understanding of their fundamental properties is paramount for successful drug development.[1]

Molecular and Fundamental Characteristics

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the carboxylic acid moiety and the methyl-substituted pyrazole ring imparts specific characteristics that are crucial for its biological activity and formulation development.

Chemical Structure and Identification

-

IUPAC Name: this compound[2]

-

CAS Number: 180741-30-4[2]

-

Molecular Formula: C₆H₈N₂O₂[2]

-

Molecular Weight: 140.14 g/mol [3]

References

A Comprehensive Spectroscopic Guide to (3-methyl-1H-pyrazol-1-yl)acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of novel therapeutics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical behavior.

Molecular Structure and Spectroscopic Correlation

The structural and electronic features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for spectroscopic analysis.

Caption: Molecular structure of this compound with key atoms labeled for spectroscopic correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

A recent publication in Bioorganic Chemistry provides the ¹H NMR spectrum of this compound. The spectrum, recorded in CDCl₃, reveals the following key signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | m | 1H | H-5 (pyrazole ring) |

| 7.44 | m | 1H | H-4 (pyrazole ring) |

| 6.39 | d, J = 9.2 Hz | 1H | Aromatic H |

| 6.23 | td, J = 6.7, 1.4 Hz | 1H | Aromatic H |

| 4.60 | s | 2H | -CH₂- (acetic acid side chain) |

| Not visible | - | - | -COOH |

Interpretation: The signals at 7.65 and 7.44 ppm are characteristic of the protons on the pyrazole ring. The two multiplets in the aromatic region suggest the presence of a substituted phenyl group, although the specific substitution pattern is not explicitly detailed in this spectrum. The singlet at 4.60 ppm corresponds to the two protons of the methylene group in the acetic acid side chain. The acidic proton of the carboxyl group is often broad and may not be observed, or it may exchange with residual water in the solvent.

Experimental Protocols

The synthesis of this compound is a key step for its further use in research and development. A general synthetic approach is outlined below.

Synthesis of this compound

The synthesis of the title compound can be achieved through the alkylation of 3-methyl-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Alkylation: To a solution of 3-methyl-1H-pyrazole in an appropriate solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, ethyl bromoacetate is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

-

Hydrolysis: The purified ethyl (3-methyl-1H-pyrazol-1-yl)acetate is dissolved in a suitable solvent (e.g., ethanol), and an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl) is added. The mixture is heated to reflux until the hydrolysis is complete.

-

Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Future Outlook

While the ¹H NMR data has been reported, a complete spectroscopic characterization including detailed ¹³C NMR, IR, and high-resolution mass spectrometry is crucial for the unambiguous identification and quality control of this compound. Further studies to obtain and analyze this data are highly recommended for any researcher working with this compound. The availability of a comprehensive spectroscopic dataset will facilitate its application in the synthesis of complex molecules and the exploration of its potential as a pharmacophore in drug discovery.

An In-depth Technical Guide to 2-(3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 180741-30-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyrazole Scaffold

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in identifying and elucidating the potential of molecules to address unmet challenges in research and development. CAS No. 180741-30-4, identified as 2-(3-methyl-1H-pyrazol-1-yl)acetic acid, represents not just a singular chemical entity, but a gateway to a rich and diverse chemical space. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs. This guide is structured to provide a comprehensive technical overview of this specific pyrazole derivative, contextualizing its known properties within the broader landscape of pyrazole-based drug discovery and offering insights into its potential applications. We will delve into its fundamental characteristics, explore potential synthetic routes, and, most importantly, discuss the scientific rationale for its utility as a building block in the development of novel therapeutics.

Part 1: Core Chemical Identity and Physicochemical Profile

2-(3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetic acid moiety. This unique combination of a planar, aromatic heterocycle and a flexible acidic side chain underpins its potential for diverse molecular interactions.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 180741-30-4 | [1][2][3] |

| IUPAC Name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O₂ | [1][5][6] |

| Molecular Weight | 140.14 g/mol | [1][6] |

| Physical Form | Powder | [1] |

| Storage Temperature | Room Temperature | [1][6] |

| Purity | Typically ≥95% for research use | [1] |

Structural Representation

References

- 1. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid | 1260659-21-9 | Benchchem [benchchem.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 4. Buy 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid (EVT-6279595) | 1629892-65-4 [evitachem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of pyrazole acetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] When functionalized with an acetic acid moiety, the resulting derivatives exhibit a remarkable spectrum of biological activities, positioning them as compelling candidates for modern drug discovery. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole acetic acid derivatives. We will delve into their significant anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathways. This document is designed to serve as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile chemical class.

The Pyrazole Acetic Acid Scaffold: A Union of Potency and Versatility

The enduring interest in pyrazole derivatives stems from their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib (Celebrex) and the erectile dysfunction drug sildenafil (Viagra).[1] The pyrazole ring itself is a versatile pharmacophore, capable of engaging in various biological interactions. The addition of an acetic acid group can enhance solubility, introduce a key binding point for interacting with biological targets, and modulate the overall pharmacokinetic profile of the molecule. This synergistic combination is central to the diverse biological activities observed.

Core Biological Activities and Mechanisms of Action

Pyrazole acetic acid derivatives have demonstrated efficacy across multiple therapeutic areas. Their mechanism of action is often rooted in the specific inhibition of key enzymes or the modulation of critical signaling pathways.

Anti-inflammatory and Analgesic Activity

Mechanism: Selective COX-2 Inhibition The pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on suppressing prostaglandin biosynthesis from arachidonic acid by inhibiting COX enzymes.[6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.

Many pyrazole derivatives, most notably celecoxib, are designed as selective COX-2 inhibitors.[8][9] This selectivity is attributed to the structural features of the pyrazole scaffold. The 4-sulfamoylphenyl group on the pyrazole ring of celecoxib is crucial for its selective binding to the larger active site of the COX-2 enzyme compared to COX-1.[8] This targeted inhibition reduces inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][10] Some novel derivatives have shown even higher in vivo anti-inflammatory activity than celecoxib.[10][11]

Beyond COX inhibition, some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another enzyme involved in the arachidonic acid cascade that produces inflammatory leukotrienes.[6][12] Compounds that dually inhibit COX-2 and 5-LOX are of significant interest as they may offer a broader anti-inflammatory effect.[7]

Anticancer Activity

The application of pyrazole derivatives in oncology is a rapidly growing field.[13][14] They have been shown to induce cytotoxicity in a range of cancer cell lines, including breast, lung, colon, and pancreatic cancer.[1][13]

Mechanism: EGFR/PI3K/AKT/mTOR Pathway Inhibition A key mechanism for the anticancer effects of some pyrazolyl-s-triazine derivatives is the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade.[1] This pathway is frequently overactive in cancer, promoting cell proliferation, survival, and resistance to apoptosis. Certain pyrazole hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and downstream components like PI3K, AKT, and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Other anticancer mechanisms include the inhibition of other kinases like CDK2, induction of apoptosis through mitochondrial pathways, and DNA intercalation.[15]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria and various fungal strains.[2][16][17][18] The mechanism is often linked to the inhibition of essential bacterial enzymes. For instance, some pyrazole derivatives are potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of fatty acid biosynthesis in bacteria.[19] The incorporation of other heterocyclic scaffolds, such as thiazole, can further enhance this antimicrobial power.[20]

Quantitative Data Summary

The potency of pyrazole acetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀). Lower values indicate higher potency.

| Compound Class / Example | Target / Assay | Potency (IC₅₀ / ED₅₀) | Reference |

| Pyrazoline Derivative (2g) | Lipoxygenase (LOX) | IC₅₀ = 80 µM | [6][12] |

| Pyrazolyl-s-triazine (7f) | EGFR Kinase | IC₅₀ = 59.24 nM | [1] |

| Pyrazolyl-s-triazine (7d) | EGFR Kinase | IC₅₀ = 70.3 nM | [1] |

| Ferrocene-pyrazole (71) | COX-2 | IC₅₀ = 0.28 µM | [15] |

| Ferrocene-pyrazole (71) | Hela Cells | IC₅₀ = 0.34 µM | [15] |

| Methoxy-substituted pyrazole (143c) | Anti-inflammatory (in vivo) | ED₅₀ = 55.83 µmol/kg | [11] |

| Celecoxib (Reference) | Anti-inflammatory (in vivo) | ED₅₀ = 78.53 µmol/kg | [11] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | [7] |

Experimental Protocols: Synthesis and Evaluation

A trustworthy protocol is a self-validating system. The following sections detail standardized, reproducible methods for the synthesis and biological evaluation of pyrazole acetic acid derivatives.

General Synthesis of Pyrazole Acetic Acid Derivatives

The classical and most efficient synthesis of the pyrazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its precursor, an α,β-unsaturated ketone) and a hydrazine derivative.[6][12] The use of glacial acetic acid is common, acting as both a solvent and a catalyst.[1][6][12]

Step-by-Step Protocol:

-

Reactant Solubilization: Dissolve the appropriate α,β-unsaturated ketone (chalcone) (1 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 mmol) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Causality: Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, which is essential for initiating the cyclization cascade.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol) to obtain high-purity crystals.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][12]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[6][12]

Step-by-Step Protocol:

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. House them with free access to food and water. Fast the animals overnight before the experiment.

-

Grouping: Divide the animals into groups (n=6):

-

Group 1: Control (Vehicle, e.g., 1% Tween 80 in saline).

-

Group 2: Standard Drug (e.g., Celecoxib or Indomethacin, 10 mg/kg).

-

Group 3-n: Test Compounds (e.g., 10 mg/kg or various doses).

-

-

Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.

-

Causality: Carrageenan induces a biphasic inflammatory response. The first phase (0-1.5 h) involves the release of histamine and serotonin. The second, more prolonged phase (after 1.5 h) is mediated by prostaglandins, which is the phase targeted by COX inhibitors.

-

-

Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is frequently used to screen anticancer compounds.[1][13]

Step-by-Step Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, A549, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[1][13]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Pyrazole acetic acid derivatives represent a highly valuable and versatile class of compounds with proven therapeutic potential. Their success, exemplified by blockbuster drugs like celecoxib, is built on a robust chemical scaffold that allows for fine-tuning to achieve desired biological activity and selectivity. The primary mechanisms of action, including the selective inhibition of COX-2 and key nodes in cancer signaling pathways, are well-understood and provide a solid foundation for rational drug design.

Future research should focus on exploring novel substitutions on the pyrazole core to enhance potency and broaden the therapeutic window. The development of dual- or multi-target inhibitors (e.g., combined COX/LOX or kinase/kinase inhibitors) holds significant promise for treating complex multifactorial diseases like cancer and chronic inflammation. As synthetic methodologies become more advanced, the generation of diverse libraries of pyrazole acetic acid derivatives for high-throughput screening will undoubtedly uncover new lead compounds, continuing the legacy of this remarkable heterocyclic scaffold in medicinal chemistry.

References

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. meddocsonline.org [meddocsonline.org]

- 19. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

(3-methyl-1H-pyrazol-1-yl)acetic acid: A Versatile Scaffold for Modern Drug Discovery

Foreword: The Enduring Legacy and Bright Future of Pyrazoles in Medicine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug design. From the pioneering anti-inflammatory drug Celecoxib to a host of other therapeutic agents, the pyrazole motif continues to empower the development of novel medicines targeting a wide array of diseases.[1][2][3][4] This guide delves into the synthetic utility of a particularly valuable derivative: (3-methyl-1H-pyrazol-1-yl)acetic acid. We will explore its synthesis, characterization, and its strategic application as a building block in the creation of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage the power of this versatile synthetic intermediate.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward yet elegant process, typically achieved in a two-step sequence involving N-alkylation of 3-methylpyrazole followed by ester hydrolysis. This method offers high yields and a clean reaction profile, making it amenable to both laboratory and larger-scale production.

Synthetic Pathway: A Step-by-Step Approach

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate

This procedure is adapted from established methods for the N-alkylation of pyrazoles.[5]

-

Materials:

-

3-Methylpyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3-methylpyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl (3-methyl-1H-pyrazol-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials:

-

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Dissolve ethyl (3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

-

Characterization and Physical Properties

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below is a table summarizing the expected physical and spectroscopic properties, compiled from data on closely related pyrazole derivatives.[6][7][8]

| Property | Data |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-170 °C (based on analogous compounds) |

| Solubility | Soluble in methanol, ethanol, and aqueous base. Sparingly soluble in water and nonpolar organic solvents. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~7.5 (d, 1H, pyrazole-H), ~6.0 (d, 1H, pyrazole-H), ~4.8 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~170 (C=O), ~150 (pyrazole-C), ~140 (pyrazole-C), ~105 (pyrazole-C), ~50 (CH₂), ~10 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1450, ~1380 (C-H bend) |

This compound as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its bifunctional nature, possessing both a nucleophilic pyrazole ring and a carboxylic acid handle, allows for a wide range of chemical transformations.

Key Reactions and Transformations

The carboxylic acid moiety is the primary site of reactivity for derivatization, most commonly through the formation of amide bonds.

Caption: Amide bond formation using this compound.

Experimental Protocol: Amide Coupling

The following is a general and robust protocol for the amide coupling of this compound with a primary or secondary amine.

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery: A Case Study Perspective

While a direct marketed drug synthesized from this compound is not readily identifiable, its structural motifs are prevalent in numerous pharmacologically active compounds. The pyrazole-acetic acid linkage serves as a key pharmacophore that can be elaborated to target a variety of biological receptors and enzymes. For instance, the core structure is highly analogous to fragments of potent anti-inflammatory agents and kinase inhibitors.

The strategic importance of the pyrazole scaffold is exemplified by the blockbuster drug Celecoxib , a selective COX-2 inhibitor.[3][4] While not directly synthesized from this compound, the synthesis of Celecoxib involves the formation of a pyrazole ring, highlighting the significance of this heterocycle in the development of anti-inflammatory drugs. The principles of pyrazole synthesis and functionalization are directly applicable to the utilization of building blocks like this compound for the creation of novel therapeutic agents.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the predictable reactivity of its carboxylic acid function make it an ideal starting point for the construction of compound libraries for high-throughput screening. As the demand for novel therapeutics continues to grow, the strategic application of such "privileged" scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines. The methodologies and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound.

References

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. banglajol.info [banglajol.info]

Unlocking the Potential of (3-methyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide for Researchers

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and materials science. Its remarkable versatility and synthetic accessibility have led to its incorporation into a multitude of FDA-approved therapeutics, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1] The unique electronic properties and the ability of the pyrazole ring to engage in various non-covalent interactions underpin its status as a "privileged scaffold." This guide focuses on a specific, yet highly promising derivative: (3-methyl-1H-pyrazol-1-yl)acetic acid. We will delve into its potential research applications, providing not just a theoretical overview, but a practical, in-depth technical guide for researchers poised to explore its capabilities.

Introduction to this compound: A Molecule of Untapped Possibilities

This compound is a bifunctional molecule featuring a 3-methylpyrazole core and an acetic acid moiety. This unique combination of a versatile heterocyclic ring and a carboxylic acid group opens up a vast landscape of potential applications, from the development of novel therapeutic agents to the design of advanced materials and catalysts.

Chemical Properties and Synthesis:

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for N-alkylation of pyrazoles. A common approach involves the reaction of 3-methylpyrazole with a suitable two-carbon synthon, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

| Property | Value |

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents and aqueous bases |

Medicinal Chemistry and Drug Discovery: A Scaffold for Novel Therapeutics

The pyrazole core is a well-established pharmacophore, and the acetic acid side chain of this compound provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space to optimize biological activity.

Anti-inflammatory Agents

Scientific Rationale: A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The acetic acid moiety of our target compound mimics this feature, while the pyrazole core is known to be a key component of selective COX-2 inhibitors.[2][3][4] By modifying the substituents on the pyrazole ring or the acetic acid side chain, it is possible to develop novel and selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Workflow: Screening for Anti-inflammatory Activity

Caption: Workflow for the discovery of novel anti-inflammatory agents.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

-

Preparation of Reagents:

-

COX-1 and COX-2 enzymes (human recombinant).

-

Arachidonic acid (substrate).

-

Fluorometric or colorimetric probe (e.g., ADHP for fluorometric assay).

-

Assay buffer (e.g., Tris-HCl).

-

Test compounds and reference inhibitor (e.g., celecoxib).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the respective COX enzyme.

-

Add serially diluted test compounds or reference inhibitor.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes).

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Anticancer Agents

Scientific Rationale: The pyrazole scaffold is present in several approved anticancer drugs that target various kinases.[5][6] The structural features of this compound can be exploited to design inhibitors of specific kinases implicated in cancer progression. Furthermore, pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]

Experimental Workflow: Anticancer Drug Discovery Cascade

Caption: A streamlined workflow for identifying and characterizing novel anticancer compounds.

Detailed Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value for each compound on each cell line.

-

Antimicrobial Agents

Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[7] this compound can serve as a starting point for the synthesis of novel antimicrobial agents.

Experimental Workflow: Antimicrobial Screening

Caption: A comprehensive workflow for the evaluation of antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Reading the Results:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

-

Alternatively, a growth indicator like resazurin can be used for a colorimetric endpoint.[8]

-

Coordination Chemistry and Catalysis: A Versatile Ligand

The presence of both a pyrazole ring and a carboxylic acid group makes this compound an excellent candidate for use as a ligand in coordination chemistry. The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to a wide range of metal ions, leading to the formation of diverse coordination complexes with interesting structural and functional properties.

Scientific Rationale: Pyrazole-based ligands have been extensively used to create metal complexes with catalytic activity in various organic transformations.[9][10][11] The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrazole ring, influencing the catalytic performance of the resulting metal complex.

Potential Applications:

-

Homogeneous Catalysis: Complexes of this compound with transition metals like palladium, rhodium, and ruthenium could be investigated as catalysts for cross-coupling reactions, hydrogenations, and oxidations.

-

Bioinorganic Chemistry: The ligand can be used to model the active sites of metalloenzymes.

-

Materials Science: The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or luminescent properties is a promising area of research.

Experimental Workflow: Synthesis and Catalytic Testing of a Metal Complex

Caption: A general workflow for the development of new catalysts.

Detailed Protocol: Synthesis of a Palladium(II) Complex and its use in a Suzuki Cross-Coupling Reaction

-

Synthesis of the Palladium(II) Complex:

-

Dissolve this compound and a suitable base (e.g., sodium carbonate) in a solvent like methanol.

-

Add a solution of palladium(II) chloride in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Isolate the resulting complex by filtration and characterize it using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy.

-

-

Catalytic Suzuki Cross-Coupling Reaction:

-

In a reaction vessel, combine an aryl halide (e.g., bromobenzene), an arylboronic acid (e.g., phenylboronic acid), a base (e.g., potassium carbonate), and the synthesized palladium complex as the catalyst.

-

Add a suitable solvent (e.g., a mixture of toluene and water).

-

Heat the reaction mixture under an inert atmosphere for a specified time.

-

Monitor the reaction progress by techniques like TLC or GC-MS.

-

After completion, isolate and purify the biphenyl product and calculate the yield.

-

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, potential. Its versatile structure makes it an attractive starting point for research in medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its potential applications and detailed experimental protocols to facilitate its investigation. The systematic exploration of this compound and its derivatives is poised to yield exciting discoveries and contribute to the advancement of various scientific fields.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of (3-methyl-1H-pyrazol-1-yl)acetic acid

Abstract: (3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a precursor for bioactive molecules, including potential anti-inflammatory and analgesic agents, necessitates a thorough understanding of its safety profile and handling requirements.[1] This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's properties, associated hazards, and robust protocols for safe handling, storage, emergency response, and disposal. The following procedures are synthesized from authoritative safety data for the target compound and structurally similar pyrazole derivatives to ensure a conservative and proactive approach to laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical substance in use. This section provides the key identifiers and physical characteristics of this compound.

| Property | Value | Source/Note |

| IUPAC Name | This compound | N/A |

| CAS Number | 180741-30-4 | [] |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogs |

| Solubility | Soluble in water | [4] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the potential hazards is critical for risk mitigation. The hazard profile for this compound, based on data from closely related pyrazole acetic acid analogs, indicates that it should be handled as a hazardous substance.

GHS Classification Summary

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312 | Warning | Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Warning | Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation.[4][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Warning | Causes serious eye irritation.[4][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation.[4][6][7] |

Toxicological Narrative:

-

Oral Toxicity: The compound is considered harmful if ingested.[5][6] Accidental swallowing may lead to systemic effects, and immediate medical attention is required.

-

Dermal and Eye Contact: As a classified skin and serious eye irritant, direct contact can cause redness, inflammation, and pain.[4][6][7] Prolonged skin contact may lead to more severe irritation. Ocular exposure can result in significant irritation and potential damage if not addressed promptly.

-

Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][7][8] It is crucial to handle the solid form in a manner that minimizes dust generation.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is the primary defense against exposure and chemical incidents.

3.1 Laboratory Handling

-

Access Control: Work with this compound should be restricted to trained personnel in a designated and controlled laboratory area.

-

Ventilation: All manipulations of this compound, particularly those that could generate dust (e.g., weighing, transferring), must be performed inside a certified chemical fume hood to prevent inhalation exposure.[4][9][10]

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][9] Do not eat, drink, or smoke in the laboratory area.[4][11]

-

Minimizing Dust: Use techniques that minimize the generation of dust. If possible, handle as a solution. When handling the solid, pour carefully to avoid aerosolization.

3.2 Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container to prevent contamination and moisture absorption.[7][9][12]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[7][9][12]

-

Incompatibilities: Segregate from incompatible materials. The chemical structure suggests a potential for vigorous reactions with strong oxidizing agents, strong bases, amines, and strong reducing agents.[4] Storing these chemicals separately prevents the risk of accidental mixing, which could lead to decomposition or the generation of hazardous byproducts.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

4.1 Engineering Controls

The primary engineering control for handling this compound is a Chemical Fume Hood .[10] This provides containment and ventilation, protecting the user from inhaling dust or vapors. Additionally, laboratory facilities must be equipped with easily accessible Eyewash Stations and Safety Showers for immediate emergency use.[4][8][9]

4.2 Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields (ANSI Z87.1) or chemical safety goggles (European Standard EN 166).[5][9][13] | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, irritation, and potential dermal absorption.[5][8] |

| Body | A standard laboratory coat. Long-sleeved clothing should be worn.[5][9] | Protects skin on the arms and body from accidental contact. |

| Respiratory | Not required if handled in a fume hood. For situations with potential for high dust exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][5][8] | Prevents inhalation of irritant dust. |

Workflow for Safe Laboratory Handling

Caption: Standard workflow for handling this compound.

Section 5: Accidental Release and First Aid Measures

Preparedness is key to mitigating the harm from accidents.

5.1 First Aid Measures

Immediate and appropriate first aid is crucial following any exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][9][14] Seek immediate medical attention.[9][14]

-

Skin Contact: Remove all contaminated clothing.[14] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.[4]

-

Inhalation: Move the victim to fresh air immediately.[5][9][14] If breathing is difficult, provide oxygen. If the victim is not breathing, administer artificial respiration. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting.[5][14] If the victim is conscious and alert, rinse their mouth with water.[5][14] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[5][14]

5.2 Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the affected area.[15]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.[8]

-

Containment: For a solid spill, carefully sweep up the material, avoiding dust creation.[4][5] Place the swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][5]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate) and then soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Spill Response Decision Tree

Caption: Decision-making process for responding to a chemical spill.

Section 6: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous.

-

Waste Classification: This material is classified as hazardous waste.[5] Do not dispose of it in standard trash or down the drain.[4]

-

Procedure: Collect all waste, including contaminated consumables (e.g., gloves, paper towels) and excess reagent, in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[5][8] Consult with your institution's EHS department for specific guidelines and to arrange for professional waste pickup.

Section 7: Synthesis and Reactivity Context

This compound is a valuable intermediate in organic synthesis.[1][] It is often used in the construction of more complex heterocyclic systems for applications in medicinal chemistry and agriculture.[1][16][17] Its structure, featuring a carboxylic acid group and a pyrazole ring, makes it reactive under various conditions. The safety precautions outlined in this guide are directly informed by this reactivity, particularly the need to avoid unintended reactions with strong bases, oxidizing agents, and reducing agents.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 3. (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | C6H9N3O2 | CID 4737041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ie [fishersci.ie]

- 6. angenechemical.com [angenechemical.com]

- 7. aksci.com [aksci.com]

- 8. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. echemi.com [echemi.com]

- 14. uwm.edu [uwm.edu]

- 15. nj.gov [nj.gov]

- 16. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]

- 17. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

A Comprehensive Technical Guide to the Solubility of (3-methyl-1H-pyrazol-1-yl)acetic acid for Researchers and Drug Development Professionals

Abstract

(3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the well-established equilibrium shake-flask method, offers guidance on data interpretation, and presents a framework for systematically characterizing the solubility profile of this compound. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.

Introduction to this compound and the Significance of Solubility

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a common scaffold in many pharmaceutically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The structure of this compound, featuring a pyrazole ring, a methyl group, and a carboxylic acid moiety, suggests a molecule with a unique combination of polarity and hydrogen bonding capabilities that will govern its solubility.

Solubility is a critical physicochemical property in the drug discovery and development process.[5][6] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[5][6] Furthermore, understanding a compound's solubility in organic solvents is essential for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

-

Formulation: Developing suitable delivery systems, such as oral solutions, suspensions, or intravenous formulations.

-

In Vitro and In Vivo Screening: Ensuring accurate concentration of the compound in biological assays.

This guide will provide the necessary tools to experimentally determine and interpret the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key structural features of this compound that influence its solubility are:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will likely confer solubility in polar protic solvents like water, methanol, and ethanol. The acidic nature of this group (typical pKa for a carboxylic acid is around 3-5) means its solubility will be highly pH-dependent in aqueous solutions. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt, which is expected to be much more water-soluble.

-

Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor. The ring system itself has aromatic character.[1]

-

Methyl Group (-CH3): This is a nonpolar, hydrophobic group that will contribute to solubility in less polar or nonpolar solvents.

The interplay of these functional groups will determine the overall solubility profile of the molecule.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8][9] It involves saturating a solvent with a compound and then measuring the concentration of the dissolved substance.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 72 hours is adequate.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change over time).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved solid, either:

-

Centrifuge the sample at high speed and collect the supernatant.

-

Filter the supernatant through a syringe filter. Adsorption of the compound to the filter should be checked.

-

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three replicate experiments.

-

Report the solubility in units of mg/mL or µg/mL.

-

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Hypothetical Solubility Data and Interpretation

The following table presents a hypothetical solubility profile for this compound in a range of solvents. This serves as a template for presenting experimentally determined data.

| Solvent | Solvent Class | Hypothetical Solubility at 25 °C (mg/mL) | Interpretation and Implications |

| Water (pH 3.0) | Polar Protic | 0.5 | Low solubility in acidic aqueous media. May require enabling formulation for oral delivery. |

| PBS (pH 7.4) | Polar Protic | 15.0 | Significantly higher solubility at physiological pH due to salt formation. Good for in vitro biological assays. |

| Methanol | Polar Protic | 50.0 | High solubility. Good solvent for stock solutions and purification. |

| Ethanol | Polar Protic | 35.0 | Good solubility. Suitable for formulation and as a co-solvent. |

| Acetone | Polar Aprotic | 20.0 | Moderate solubility. Useful for synthesis and purification. |

| Acetonitrile | Polar Aprotic | 18.0 | Moderate solubility. Common mobile phase component in HPLC. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very high solubility. Excellent for preparing high-concentration stock solutions for screening. |

| Ethyl Acetate | Moderately Polar | 5.0 | Moderate solubility. Useful for extraction from aqueous solutions. |

| Dichloromethane | Nonpolar | 1.0 | Low solubility. Can be used for selective extractions. |

| Hexane | Nonpolar | < 0.1 | Practically insoluble. Useful as an anti-solvent for precipitation. |

Visualizing Solvent Classes

Caption: Classification of Common Laboratory Solvents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases (unless intentionally creating a salt for solubility).

Always consult the specific SDS for any chemical before use.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in research and development. This guide has provided a robust framework for understanding and experimentally determining its solubility profile. By applying the principles and protocols outlined herein, researchers can generate the critical data needed to advance their work with this promising compound, from optimizing reaction conditions to developing effective formulations.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]